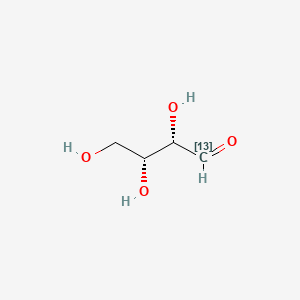

(2S,3R)-2,3,4-Trihydroxybutanal-13C

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C4H8O4 |

|---|---|

Molecular Weight |

121.10 g/mol |

IUPAC Name |

(2S,3R)-2,3,4-trihydroxy(113C)butanal |

InChI |

InChI=1S/C4H8O4/c5-1-3(7)4(8)2-6/h1,3-4,6-8H,2H2/t3-,4-/m1/s1/i1+1 |

InChI Key |

YTBSYETUWUMLBZ-CQSAUBDGSA-N |

Isomeric SMILES |

C([C@H]([C@@H]([13CH]=O)O)O)O |

Canonical SMILES |

C(C(C(C=O)O)O)O |

Origin of Product |

United States |

Foundational & Exploratory

An In-depth Technical Guide to the Chemical Properties of (2S,3R)-2,3,4-Trihydroxybutanal-13C (D-Threose-13C)

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the chemical properties, synthesis, and biological significance of (2S,3R)-2,3,4-Trihydroxybutanal-13C, an isotopically labeled form of the monosaccharide D-Threose. This document is intended to serve as a valuable resource for researchers utilizing this compound in metabolic studies, drug development, and other scientific endeavors.

Chemical Properties

(2S,3R)-2,3,4-Trihydroxybutanal, commonly known as D-Threose, is a four-carbon aldose sugar. The "-13C" designation indicates the specific incorporation of the stable carbon-13 isotope at one or more positions within the molecule. This isotopic labeling makes it a powerful tool for tracing metabolic pathways without the radiation hazards associated with radioactive isotopes.

Physicochemical Properties

The general physicochemical properties of D-Threose are summarized in the table below. It is important to note that the isotopic labeling with 13C results in a slight increase in molecular weight, but does not significantly alter the other physicochemical properties.

| Property | Value | Reference |

| Systematic Name | (2S,3R)-2,3,4-Trihydroxybutanal | |

| Common Name | D-Threose | |

| Molecular Formula | C₄H₈O₄ | [1] |

| Molecular Weight (unlabeled) | 120.10 g/mol | [1] |

| Molecular Weight (1-13C labeled) | 121.10 g/mol | |

| Appearance | Syrup | [1] |

| Solubility | Very soluble in water | [1] |

| Optical Rotation [α]D²⁰ | -12.5° (c=2 in H₂O) |

Spectroscopic Data

Detailed spectroscopic data for specific isotopologues of this compound is limited in publicly available literature. However, data from studies on related 13C-labeled sugars can provide valuable insights.

1.2.1. Nuclear Magnetic Resonance (NMR) Spectroscopy

A study on the carbonyl migration and epimerization of tetroses utilized 1-¹³C-d-threose and reported the following ¹³C NMR chemical shifts for the different forms present in an aqueous solution at 40 °C and pH 8.5[2][3].

| Form | Carbon Position | Chemical Shift (ppm) |

| 1-¹³C-α-d-threofuranose | C1 | 101.2 |

| 1-¹³C-β-d-threofuranose | C1 | 95.7 |

| 1-¹³C-d-threose hydrate | C1 | 88.9 |

1.2.2. Mass Spectrometry (MS)

1.2.3. Infrared (IR) Spectroscopy

An IR spectrum for this compound is not available in the searched literature. However, the IR spectrum of a similar sugar, D-glucose, shows characteristic broad absorptions for O-H stretching (around 3300 cm⁻¹) and C-O stretching (around 1030 cm⁻¹)[4]. The spectrum of D-Threose would be expected to show similar characteristic peaks.

Experimental Protocols

Synthesis of this compound

A detailed, step-by-step synthesis protocol for a specific isotopologue of this compound is not explicitly available. However, a general approach for the synthesis of D-[2-13C]Threose involves the epimerization of D-Erythrose[5]. Another study describes the preparation of 1-¹³C- and 2-¹³C-substituted D-threo-2-pentulose from isotopically labeled D-xylose, suggesting that enzymatic or chemical synthesis from a readily available labeled precursor is a viable strategy[6].

A generalized workflow for the synthesis is presented below:

Metabolic Flux Analysis using 13C-labeled Threose

This compound is a valuable tracer for metabolic flux analysis (MFA). The general protocol involves introducing the labeled substrate to a biological system and tracking the incorporation of the 13C label into downstream metabolites.

A typical experimental workflow for a 13C-MFA study is as follows:

Biological Significance and Applications

Metabolic Pathway Tracing

D-Threose can be metabolized by various organisms and serves as a precursor for other essential biomolecules. When isotopically labeled, it allows for the detailed investigation of these metabolic pathways. One of the key pathways where D-Threose and its derivatives play a role is the Pentose Phosphate Pathway (PPP) . D-threose can be converted to intermediates of the PPP, and the 13C label can be traced through this pathway to quantify its activity.

Role in Disease Research

Emerging research suggests potential roles for D-Threose in various disease contexts.

-

Neurodegenerative Diseases: Some studies have indicated that D-Threose may have neuroprotective effects, although the underlying mechanisms are still under investigation.

-

Cancer: Preliminary findings suggest that D-Threose could interfere with certain cancer cell signaling pathways[5]. The use of 13C-labeled D-Threose can help to elucidate the specific metabolic alterations in cancer cells.

-

Ocular Health: In lens tissue, D-Threose is rapidly reduced to threitol by aldose reductase[7]. This metabolic step is of interest in the context of diabetic complications, where aldose reductase activity is implicated.

Conclusion

This compound is a powerful tool for researchers in various fields. Its primary utility lies in its application as a stable isotope tracer for metabolic flux analysis, enabling the quantitative assessment of complex metabolic networks. While detailed spectroscopic and synthetic data remain somewhat limited in publicly accessible domains, the foundational knowledge of D-Threose chemistry and the well-established methodologies of 13C-MFA provide a strong basis for its effective use in scientific research. Further studies are warranted to fully elucidate its role in specific signaling pathways and its potential as a therapeutic agent.

References

- 1. Threose - Wikipedia [en.wikipedia.org]

- 2. Erythrose and Threose: Carbonyl Migrations, Epimerizations, Aldol, and Oxidative Fragmentation Reactions under Plausible Prebiotic Conditions - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. D-glucose anhydrous [webbook.nist.gov]

- 5. Buy D-[2-13C]Threose | 478506-49-9 [smolecule.com]

- 6. Synthesis of D-erythro-2-pentulose and D-threo-2-pentulose and analysis of the 13C- and 1H-n.m.r. spectra of the 1-13C- and 2-13C-substituted sugars - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Ascorbic acid glycation: the reactions of L-threose in lens tissue - PubMed [pubmed.ncbi.nlm.nih.gov]

Unlocking Metabolic Secrets: A Technical Guide to D-Erythrose-¹³C in Research

For Immediate Release

In the intricate world of metabolic research, stable isotope tracers are indispensable tools for elucidating complex biochemical pathways. Among these, D-Erythrose-¹³C has emerged as a powerful probe, offering unique advantages for scientists and drug development professionals. This technical guide provides an in-depth exploration of the applications of D-Erythrose-¹³C, with a focus on its utility in stable isotope labeling for Nuclear Magnetic Resonance (NMR) spectroscopy and its potential role in metabolic flux analysis.

Core Application: Site-Selective Isotope Labeling for Protein NMR Studies

D-Erythrose, as its phosphorylated form D-Erythrose-4-phosphate, is a key intermediate in the pentose phosphate pathway and a direct precursor to the aromatic amino acids—phenylalanine, tyrosine, and tryptophan—via the shikimate pathway.[1][2][3][4][5] The use of ¹³C-labeled D-Erythrose provides a strategic advantage over the more commonly used ¹³C-glucose for achieving site-selective labeling of these aromatic residues.[6] This selectivity is crucial for high-resolution NMR studies aimed at understanding protein structure, dynamics, and interactions.

When proteins are expressed in organisms like Escherichia coli in the presence of D-Erythrose-¹³C, the labeled carbon atoms are incorporated into specific positions within the aromatic rings of phenylalanine, tyrosine, and tryptophan.[6] This targeted labeling simplifies complex NMR spectra, allowing for the unambiguous assignment of signals and the detailed study of specific regions of a protein.[6] Research has shown that using D-Erythrose-¹³C can result in more selective labeling and, in the case of tryptophan, can at least double the ¹³C incorporation level compared to glucose-based labeling methods.[6]

Quantitative Data Presentation

The efficiency of ¹³C incorporation from D-Erythrose-¹³C into a protein can be quantified and compared with other labeled precursors. The following tables summarize the observed ¹³C incorporation levels in the aromatic amino acids of a model protein when using different ¹³C-labeled erythrose and glucose sources.

Table 1: Comparison of ¹³C Incorporation Levels in Aromatic Amino Acids

| Labeled Precursor | Amino Acid | Labeled Position | ¹³C Incorporation (%) |

| 1-¹³C-Erythrose | Phenylalanine | ζ | >80 |

| 1-¹³C-Erythrose | Tyrosine | ζ | >80 |

| 4-¹³C-Erythrose | Tryptophan | ε3 | ~60 |

| 1-¹³C₁-Glucose + 4-¹³C₁-Erythrose | Phenylalanine | δ | Higher than Erythrose-only |

| 1-¹³C₁-Glucose + 4-¹³C₁-Erythrose | Tyrosine | δ | Higher than Erythrose-only |

| 1-¹³C₁-Glucose + 4-¹³C₁-Erythrose | Tryptophan | ε3 | Highest Incorporation |

| 2-¹³C-Glucose | Phenylalanine | ε | ~40 |

| 2-¹³C-Glucose | Tyrosine | ε | ~40 |

| 2-¹³C-Glucose | Tryptophan | δ1 | ~40 |

Data synthesized from findings in "Site-selective 13C labeling of proteins using erythrose". The exact percentages can vary depending on the protein and expression system.[6]

Table 2: Recommended Precursor Concentrations for Labeling

| Target Amino Acid(s) | Labeled Erythrose | Erythrose Concentration (g/L) | Co-substrate (unlabeled) | Co-substrate Concentration (g/L) |

| Phenylalanine, Tyrosine | 1-¹³C-Erythrose | 1 | Glucose | 2 |

| Tryptophan | 4-¹³C-Erythrose | 2 | Glucose | 2 |

These concentrations are recommended for optimal site-selective labeling in E. coli expression systems.[6]

Experimental Protocols

Detailed Methodology for Site-Selective Labeling of Proteins in E. coli for NMR Analysis

This protocol is adapted from established methods for site-selective isotope labeling.[6][7][8]

1. Preparation of Minimal Media:

-

Prepare a suitable minimal medium for E. coli expression, such as M9 medium.

-

The medium should contain a nitrogen source (e.g., ¹⁵NH₄Cl for dual labeling) and other essential salts.

-

The carbon source will be a combination of unlabeled glucose and the desired D-Erythrose-¹³C isotopomer.

2. Isotope-Labeled Precursor Addition:

-

Add unlabeled glucose to the minimal medium at a final concentration of 2 g/L.

-

Add the desired site-selectively ¹³C-enriched erythrose (e.g., 1-¹³C-Erythrose or 4-¹³C-Erythrose) to the medium at the start of the culture.[6] The recommended concentrations are 1 g/L for targeting phenylalanine and tyrosine, and 2 g/L for tryptophan.[6]

3. E. coli Culture and Protein Expression:

-

Inoculate the medium with an appropriate E. coli expression strain carrying the plasmid for the protein of interest.

-

Grow the cells at the optimal temperature for protein expression (e.g., 37°C).

-

Induce protein expression at the mid-log phase of cell growth (e.g., OD₆₀₀ of 0.6-0.8) with an appropriate inducer (e.g., IPTG).

-

Continue the culture for a sufficient period to allow for protein expression and incorporation of the ¹³C label.

4. Cell Harvesting and Protein Purification:

-

Harvest the E. coli cells by centrifugation.

-

Lyse the cells and purify the protein of interest using standard chromatographic techniques (e.g., affinity, ion-exchange, and size-exclusion chromatography).

5. NMR Spectroscopy:

-

Prepare the purified, labeled protein sample for NMR analysis. A typical sample concentration is 800 µM in a buffer containing 25 mM sodium phosphate, pH 7.0, and 10% (v/v) D₂O.[6]

-

Acquire a series of NMR spectra to quantify ¹³C incorporation and analyze the protein structure and dynamics. These may include:

6. Data Analysis:

-

Process the NMR spectra using appropriate software (e.g., NMRPipe).

-

Analyze the intensities of the cross-peaks in the ¹H-¹³C HSQC spectra to determine the percentage of ¹³C incorporation at specific sites by comparing with a naturally abundant sample.

Signaling Pathways and Experimental Workflows

The metabolic journey of D-Erythrose-¹³C from its entry into the cell to its incorporation into aromatic amino acids can be visualized to better understand the labeling process.

Caption: Metabolic fate of D-Erythrose-¹³C into proteins.

References

- 1. The shikimate pathway: gateway to metabolic diversity - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. researchgate.net [researchgate.net]

- 4. academic.oup.com [academic.oup.com]

- 5. Metabolic Engineering of the Shikimate Pathway for Production of Aromatics and Derived Compounds—Present and Future Strain Construction Strategies - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Site-selective 13C labeling of proteins using erythrose - PMC [pmc.ncbi.nlm.nih.gov]

- 7. A simple protocol for expression of isotope-labeled proteins in Escherichia coli grown in shaker flasks at high cell density - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Stable Isotope Protein Expression in E. coli & Yeast | Silantes [silantes.com]

The Synthesis and Purification of 13C-Labeled Erythrose: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis and purification of 13C-labeled erythrose, a critical isotopically labeled monosaccharide for advanced research in metabolic flux analysis, protein structure and dynamics, and drug development. While direct, detailed protocols for the synthesis of 13C-labeled erythrose are not extensively published, this guide consolidates information on biosynthetic approaches, proposes plausible chemical and enzymatic synthesis strategies based on established methods for other labeled sugars, and outlines detailed purification and analytical procedures.

Introduction to 13C-Labeled Erythrose

Erythrose, a four-carbon aldose sugar, is a key intermediate in the pentose phosphate pathway. Its 13C-labeled counterpart serves as a powerful tracer in various biochemical and biomedical studies. By introducing a stable, heavier isotope of carbon (13C) at specific or all carbon positions, researchers can track the metabolic fate of erythrose and its downstream products with high precision using techniques like Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS).

The primary application of 13C-labeled erythrose is in the site-specific labeling of aromatic amino acids in proteins expressed in bacterial systems like Escherichia coli. This enables detailed studies of protein dynamics and structure-function relationships.[1]

Synthesis of 13C-Labeled Erythrose

The production of 13C-labeled erythrose can be approached through biosynthetic, enzymatic, and chemical synthesis methods. The choice of method depends on the desired labeling pattern, yield, and available resources.

Biosynthesis in Escherichia coli

Biosynthesis is the most commonly cited method for producing 13C-labeled erythrose, typically for direct use in protein labeling experiments. This approach leverages the metabolic pathways of E. coli. The general principle involves feeding the bacterial culture with a specifically 13C-labeled glucose precursor, which is then metabolized to produce 13C-labeled erythrose-4-phosphate, a precursor for aromatic amino acid biosynthesis.

Experimental Protocol: Biosynthesis of 13C-Labeled Erythrose for Protein Labeling

This protocol is adapted from methods described for site-selective isotope labeling of proteins.[1]

-

Culture Preparation:

-

Prepare M9 minimal medium.

-

Inoculate with an appropriate E. coli strain (e.g., BL21(DE3)) expressing the protein of interest.

-

Grow the culture at 37°C with shaking until the optical density at 600 nm (OD600) reaches 0.6-0.8.

-

-

Isotope Labeling:

-

Introduce the 13C-labeled glucose precursor into the medium. The choice of labeled glucose will determine the labeling pattern of the resulting erythrose. For example, to obtain [1-13C]-erythrose, one might use [2-13C]-glucose or [1,6-13C2]-glucose, relying on the metabolic scrambling within the pentose phosphate pathway.

-

For more targeted labeling, a combination of labeled precursors can be used. For instance, co-feeding with labeled glycerol and labeled formaldehyde has been used for the synthesis of labeled ribose, and a similar strategy could be adapted for erythrose.

-

-

Induction and Harvest:

-

After a period of incubation with the labeled precursor (typically 1 hour), induce protein expression with isopropyl β-D-1-thiogalactopyranoside (IPTG).

-

Continue the culture for several hours to allow for protein expression and incorporation of the labeled amino acids.

-

Harvest the cells by centrifugation.

-

Logical Workflow for Biosynthesis

Caption: Workflow for the biosynthesis of 13C-labeled erythrose within E. coli for subsequent protein labeling.

Proposed Enzymatic Synthesis

A more controlled in vitro approach involves the use of specific enzymes. The synthesis of erythrose can be achieved through an aldol condensation reaction catalyzed by an aldolase. For example, fructose-1,6-bisphosphate aldolase can catalyze the condensation of dihydroxyacetone phosphate (DHAP) and glyceraldehyde-3-phosphate (G3P). By using 13C-labeled substrates, one can synthesize 13C-labeled erythrose.

Proposed Experimental Protocol: Enzymatic Synthesis of [1-13C]-Erythrose

This is a hypothetical protocol based on known enzymatic reactions.

-

Substrate Preparation:

-

Synthesize or procure [1-13C]-dihydroxyacetone phosphate (DHAP).

-

Procure unlabeled glyceraldehyde-3-phosphate (G3P).

-

-

Enzymatic Reaction:

-

Prepare a reaction buffer (e.g., 50 mM Tris-HCl, pH 7.5, containing 5 mM MgCl2).

-

Add DHAP and G3P to the buffer.

-

Initiate the reaction by adding a suitable aldolase (e.g., fructose-1,6-bisphosphate aldolase).

-

Incubate the reaction mixture at an optimal temperature (e.g., 37°C) for several hours.

-

-

Reaction Quenching and Deproteinization:

-

Stop the reaction by adding a quenching agent (e.g., trichloroacetic acid to a final concentration of 5%).

-

Remove the precipitated protein by centrifugation.

-

Signaling Pathway for Enzymatic Synthesis

Caption: Proposed enzymatic pathway for the synthesis of [1-13C]-Erythrose.

Proposed Chemical Synthesis

Chemical synthesis offers the most control over the position of the 13C label but can be complex and may require protecting group chemistry. A plausible route could involve the oxidation of a 13C-labeled pentose.

Proposed Experimental Protocol: Chemical Synthesis of [4-13C]-Erythrose

This is a hypothetical protocol based on general carbohydrate chemistry.

-

Starting Material:

-

Begin with commercially available D-[5-13C]-Arabinose.

-

-

Oxidative Cleavage:

-

Perform a selective oxidative cleavage of the C4-C5 bond of the arabinose. This can be achieved using periodate oxidation followed by reduction.

-

-

Purification:

-

The resulting reaction mixture will contain [4-13C]-Erythrose. Purify the product using chromatographic methods as described in the next section.

-

Purification of 13C-Labeled Erythrose

Purification of 13C-labeled erythrose from a synthesis mixture is crucial to remove unreacted starting materials, byproducts, and, in the case of enzymatic synthesis, the enzyme itself. The choice of purification method will depend on the scale of the synthesis and the nature of the impurities.

High-Performance Liquid Chromatography (HPLC)

HPLC is a powerful technique for the separation of sugars. A common method for erythrose purification is the use of a Bio-Rad Aminex HPX-87 column.

Experimental Protocol: HPLC Purification

-

Column and Mobile Phase:

-

Column: Bio-Rad Aminex HPX-87P or a similar carbohydrate analysis column.

-

Mobile Phase: Degassed, deionized water.

-

-

Instrumentation:

-

HPLC system equipped with a refractive index (RI) detector.

-

-

Procedure:

-

Dissolve the crude reaction mixture in the mobile phase.

-

Inject the sample onto the column.

-

Elute isocratically with water at a flow rate of approximately 0.6 mL/min and a column temperature of 80-85°C.

-

Collect fractions corresponding to the erythrose peak, identified by comparison with a standard.

-

-

Post-Purification:

-

Pool the collected fractions.

-

Lyophilize to obtain the purified 13C-labeled erythrose.

-

Purification Workflow

Caption: General workflow for the purification of 13C-labeled erythrose using HPLC.

Data Presentation and Analysis

Accurate determination of isotopic enrichment and purity is essential.

Quantitative Data Summary

| Parameter | Biosynthesis | Enzymatic Synthesis | Chemical Synthesis |

| Typical Yield | Variable (depends on expression) | Moderate to High | Low to Moderate |

| Isotopic Enrichment | >95% (dependent on precursor) | >98% | >98% |

| Purity | Requires extensive purification | High | Moderate to High |

| Key Advantage | In situ labeling for proteins | High specificity | Precise label positioning |

| Key Disadvantage | Complex mixture | Enzyme cost/availability | Multi-step, potential low yield |

Analytical Methods

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

13C NMR: The most direct method to confirm the position and enrichment of the 13C label. The chemical shifts in the 13C NMR spectrum of erythrose can be used to identify the labeled carbon.

-

1H NMR: Can also be used to infer the position of the 13C label through the observation of 1H-13C coupling constants.

Mass Spectrometry (MS):

-

Electrospray Ionization (ESI)-MS: Used to determine the molecular weight of the labeled erythrose and thus confirm the incorporation of the 13C isotope(s).

-

Gas Chromatography-Mass Spectrometry (GC-MS): After derivatization, GC-MS can be used to separate erythrose from other sugars and analyze its mass spectrum to determine isotopic enrichment.

Experimental Protocol: Isotopic Enrichment Analysis by MS

-

Sample Preparation:

-

Derivatize the purified erythrose sample (e.g., by silylation) for GC-MS analysis.

-

Alternatively, dissolve the sample in a suitable solvent (e.g., methanol/water) for direct infusion ESI-MS.

-

-

MS Analysis:

-

Acquire the mass spectrum of the labeled sample and an unlabeled erythrose standard.

-

Determine the mass shift corresponding to the number of incorporated 13C atoms.

-

-

Data Analysis:

-

Calculate the isotopic enrichment by comparing the peak intensities of the labeled and unlabeled species.

-

Conclusion

The synthesis and purification of 13C-labeled erythrose are critical for enabling advanced studies in metabolism and structural biology. While biosynthesis in E. coli is a common approach for direct incorporation into proteins, enzymatic and chemical methods offer greater control for producing the pure labeled sugar. A combination of chromatographic techniques and rigorous analytical characterization by NMR and MS is essential to ensure the quality of the final product for research applications. This guide provides a framework of protocols and workflows to aid researchers in the successful production and purification of 13C-labeled erythrose.

References

The Pivotal Role of Erythrose-4-Phosphate in the Pentose Phosphate Pathway: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Erythrose-4-phosphate (E4P), a key four-carbon sugar phosphate, holds a critical position at the crossroads of carbohydrate metabolism. As a central intermediate in the non-oxidative branch of the Pentose Phosphate Pathway (PPP), E4P serves as a vital precursor for the biosynthesis of aromatic amino acids and vitamins, and its metabolic flux has significant implications in various physiological and pathological states, including cancer and infectious diseases. This in-depth technical guide provides a comprehensive overview of the biological role of E4P within the PPP, detailing its synthesis, enzymatic regulation, and its function as a critical node connecting to other major metabolic routes. The guide further presents quantitative data, detailed experimental protocols, and visual representations of the associated pathways to serve as a valuable resource for researchers, scientists, and professionals in drug development.

Erythrose-4-Phosphate in the Non-Oxidative Pentose Phosphate Pathway

The non-oxidative phase of the PPP is a reversible network of reactions that interconverts pentose phosphates and glycolytic intermediates. Within this phase, E4P is primarily synthesized through the action of the enzyme transaldolase.

Reaction:

Sedoheptulose-7-Phosphate + Glyceraldehyde-3-Phosphate ⇌ Erythrose-4-Phosphate + Fructose-6-Phosphate

This reaction, catalyzed by transaldolase, is crucial for generating the E4P required for various biosynthetic pathways. Subsequently, E4P can be utilized by the enzyme transketolase, which transfers a two-carbon unit from a ketose donor to an aldose acceptor.[1]

Reaction:

Erythrose-4-Phosphate + Xylulose-5-Phosphate ⇌ Fructose-6-Phosphate + Glyceraldehyde-3-Phosphate

These reversible reactions highlight the dynamic nature of the non-oxidative PPP, allowing the cell to adapt to varying metabolic demands for pentose phosphates, NADPH, and biosynthetic precursors.

Erythrose-4-Phosphate as a Key Biosynthetic Precursor

The primary anabolic fate of erythrose-4-phosphate is its role as a precursor for the biosynthesis of aromatic amino acids (tryptophan, phenylalanine, and tyrosine) and vitamin B6.[1]

Aromatic Amino Acid Biosynthesis (Shikimate Pathway)

E4P, along with phosphoenolpyruvate (PEP) from glycolysis, is a crucial starting material for the shikimate pathway. The first committed step of this pathway is catalyzed by 3-deoxy-D-arabino-heptulosonate-7-phosphate (DAHP) synthase.[1]

Reaction:

Phosphoenolpyruvate + Erythrose-4-Phosphate → 3-Deoxy-D-arabino-heptulosonate-7-phosphate + Pi

The shikimate pathway is essential in bacteria, fungi, and plants for the synthesis of aromatic compounds, but is absent in mammals, making the enzymes of this pathway attractive targets for the development of antimicrobial agents and herbicides.[2][3][4]

Vitamin B6 Biosynthesis

Erythrose-4-phosphate also serves as a precursor in the biosynthesis of pyridoxal-5'-phosphate (PLP), the active form of vitamin B6. The enzyme erythrose-4-phosphate dehydrogenase catalyzes a key step in this pathway.[1][5]

Quantitative Data

Understanding the quantitative aspects of E4P metabolism is crucial for a complete picture of its biological role. This section provides a summary of key quantitative data related to enzyme kinetics and intracellular metabolite concentrations.

Enzyme Kinetic Parameters

The following table summarizes the Michaelis-Menten constants (Km) and maximum reaction velocities (Vmax) for key enzymes that produce or consume erythrose-4-phosphate. These parameters are essential for kinetic modeling and understanding the regulation of metabolic flux through the PPP.

| Enzyme | Organism | Substrate | Km (µM) | Vmax (µmol/min/mg) | Reference(s) |

| Transaldolase | Methanocaldococcus jannaschii | Erythrose-4-Phosphate | 150 | - | [6] |

| Transketolase | Rat Liver | Erythrose-4-Phosphate | - | - | [7] |

| DAHP Synthase (tyrosine-sensitive) | Escherichia coli | Erythrose-4-Phosphate | - | - | [8] |

| DAHP Synthase (ARO4) | Saccharomyces cerevisiae | Erythrose-4-Phosphate | 500 | - | [9][10] |

| Erythrose-4-Phosphate Dehydrogenase | Escherichia coli | Erythrose-4-Phosphate | 960 | 91.2 | [11][12] |

Intracellular Metabolite Concentrations

The intracellular concentration of erythrose-4-phosphate and other PPP intermediates can vary depending on the cell type, organism, and metabolic state. The following table provides some reported values.

| Metabolite | Organism/Cell Type | Condition | Concentration (µM) | Reference(s) |

| Erythrose-4-Phosphate | Saccharomyces cerevisiae | - | - | [13][14] |

| Sedoheptulose-7-Phosphate | Human Fibroblasts (Transaldolase deficient) | - | 7.43 - 26.46 (µmol/mg protein) | [15] |

| Ribose-5-Phosphate | Human Fibroblasts | - | 0.31 - 1.14 (µmol/mg protein) | [15] |

Experimental Protocols

This section provides detailed methodologies for key experiments related to the study of erythrose-4-phosphate and the pentose phosphate pathway.

Quantification of Erythrose-4-Phosphate and other PPP Intermediates by LC-MS/MS

Objective: To accurately measure the intracellular concentrations of erythrose-4-phosphate and other sugar phosphates in biological samples.

Principle: This method utilizes liquid chromatography (LC) to separate the polar sugar phosphates, followed by tandem mass spectrometry (MS/MS) for sensitive and specific detection and quantification.

Methodology:

-

Sample Preparation:

-

Rapidly quench metabolic activity by snap-freezing cells or tissues in liquid nitrogen.

-

Extract metabolites using a cold solvent mixture, typically a combination of methanol, acetonitrile, and water.

-

Centrifuge the extract to pellet cellular debris and collect the supernatant.

-

Dry the supernatant under vacuum or nitrogen stream.

-

Reconstitute the dried extract in a suitable solvent for LC-MS/MS analysis.

-

-

Liquid Chromatography:

-

Column: A reversed-phase C18 column with an ion-pairing agent (e.g., tributylamine) or a dedicated anion-exchange column is commonly used for the separation of phosphorylated sugars.

-

Mobile Phase: A gradient of aqueous and organic solvents is employed to elute the metabolites. The specific gradient will depend on the column and the specific metabolites of interest.

-

-

Mass Spectrometry:

-

Ionization: Electrospray ionization (ESI) in negative ion mode is typically used for the analysis of sugar phosphates.

-

Detection: Multiple Reaction Monitoring (MRM) is employed for targeted quantification. This involves selecting a specific precursor ion for each metabolite and monitoring a specific fragment ion after collision-induced dissociation. This provides high specificity and sensitivity.

-

-

Quantification:

-

Stable isotope-labeled internal standards for each metabolite of interest should be added to the samples prior to extraction to correct for matrix effects and variations in extraction efficiency and instrument response.

-

A calibration curve is generated using known concentrations of authentic standards.

-

The concentration of each metabolite in the sample is determined by comparing its peak area ratio to the internal standard with the calibration curve.

-

Enzymatic Assay for Transaldolase Activity

Objective: To measure the activity of transaldolase in a cell lysate or purified enzyme preparation.

Principle: The activity of transaldolase is determined by a coupled enzyme assay. The glyceraldehyde-3-phosphate (G3P) produced in the transaldolase reaction is converted to glycerol-3-phosphate by glycerol-3-phosphate dehydrogenase, with the concomitant oxidation of NADH to NAD+. The decrease in absorbance at 340 nm due to NADH oxidation is monitored spectrophotometrically.

Methodology:

-

Reaction Mixture: Prepare a reaction mixture containing:

-

Buffer (e.g., 50 mM Tris-HCl, pH 7.5)

-

Sedoheptulose-7-phosphate (substrate)

-

Glyceraldehyde-3-phosphate (substrate)

-

NADH

-

Coupling enzymes: Triosephosphate isomerase and Glycerol-3-phosphate dehydrogenase

-

Sample (cell lysate or purified enzyme)

-

-

Assay Procedure:

-

Incubate the reaction mixture at a constant temperature (e.g., 37°C).

-

Initiate the reaction by adding one of the substrates or the enzyme sample.

-

Monitor the decrease in absorbance at 340 nm over time using a spectrophotometer.

-

-

Calculation of Activity:

-

The rate of the reaction is calculated from the linear portion of the absorbance versus time plot.

-

The specific activity is expressed as units per milligram of protein (1 unit = 1 µmol of NADH oxidized per minute).

-

Enzymatic Assay for Transketolase Activity

Objective: To measure the activity of transketolase in a biological sample.

Principle: Similar to the transaldolase assay, a coupled enzyme system is used. The glyceraldehyde-3-phosphate produced from the transketolase-catalyzed reaction is measured through the oxidation of NADH.

Methodology:

-

Reaction Mixture: Prepare a reaction mixture containing:

-

Buffer (e.g., 50 mM Glycylglycine, pH 7.6)

-

Xylulose-5-phosphate (substrate)

-

Ribose-5-phosphate (substrate)

-

Thiamine pyrophosphate (TPP) and MgCl₂ (cofactors for transketolase)

-

NADH

-

Coupling enzymes: Triosephosphate isomerase and Glycerol-3-phosphate dehydrogenase

-

Sample (cell lysate or purified enzyme)

-

-

Assay Procedure:

-

Pre-incubate the enzyme sample with TPP and MgCl₂ to ensure full activation of the apoenzyme.

-

Initiate the reaction by adding the substrates.

-

Monitor the decrease in absorbance at 340 nm over time.

-

-

Calculation of Activity:

-

Calculate the rate of NADH oxidation from the linear phase of the reaction.

-

Express the specific activity in units per milligram of protein.

-

13C-Metabolic Flux Analysis of the Pentose Phosphate Pathway

Objective: To determine the in vivo rates (fluxes) of metabolic reactions in the pentose phosphate pathway.

Principle: Cells are cultured in the presence of a 13C-labeled substrate, typically glucose. The isotopic labeling patterns of intracellular metabolites are then measured by mass spectrometry or NMR. By analyzing the distribution of 13C isotopes in the metabolites, the relative contributions of different pathways to their production can be determined.

Methodology:

-

Cell Culture and Labeling:

-

Culture cells in a defined medium containing a specific 13C-labeled glucose isotopomer (e.g., [1,2-¹³C₂]glucose, [U-¹³C₆]glucose).

-

Allow the cells to reach a metabolic and isotopic steady state.

-

-

Metabolite Extraction and Analysis:

-

Quench metabolism and extract intracellular metabolites as described in section 4.1.

-

Analyze the isotopic labeling patterns of key metabolites (e.g., sugar phosphates, amino acids derived from PPP intermediates) using GC-MS, LC-MS/MS, or NMR.

-

-

Flux Calculation:

-

A metabolic model of the central carbon metabolism, including the PPP, is constructed.

-

The experimentally determined labeling patterns are used as constraints to solve a system of algebraic equations that describe the flow of isotopes through the metabolic network.

-

Computational software is used to estimate the metabolic fluxes that best fit the experimental data.[6][16][17][18][19]

-

Mandatory Visualizations

The following diagrams, generated using the DOT language for Graphviz, illustrate key pathways and workflows related to erythrose-4-phosphate.

Caption: The central role of Erythrose-4-Phosphate in the non-oxidative Pentose Phosphate Pathway.

Caption: A generalized experimental workflow for studying Erythrose-4-Phosphate metabolism.

Implications for Drug Development

The central role of the pentose phosphate pathway and its branch point at erythrose-4-phosphate in cancer and infectious diseases presents significant opportunities for therapeutic intervention.

Cancer

Rapidly proliferating cancer cells have a high demand for the products of the PPP, including ribose-5-phosphate for nucleotide synthesis and NADPH to counteract oxidative stress and support anabolic processes.[7][15][20][21][22] The upregulation of the PPP is a hallmark of many cancers, making the enzymes of this pathway attractive targets for anti-cancer drug development.[7][15][20][21][22] Inhibitors of key enzymes such as transketolase could disrupt the metabolic adaptations of cancer cells and enhance their sensitivity to other therapies.[23][24][25]

Infectious Diseases

The shikimate pathway, which utilizes erythrose-4-phosphate, is essential for the survival of many pathogenic bacteria, fungi, and parasites, but is absent in humans.[4] This metabolic distinction makes the enzymes of the shikimate pathway, such as DAHP synthase and shikimate kinase, prime targets for the development of novel antimicrobial agents with high selectivity and potentially lower toxicity.[3][26][27]

Conclusion

Erythrose-4-phosphate is a pivotal metabolite in the non-oxidative pentose phosphate pathway, serving as a critical link between carbohydrate metabolism and the biosynthesis of essential aromatic compounds and vitamins. Its central position makes the enzymes that produce and consume it key regulatory points in cellular metabolism. A thorough understanding of the quantitative and mechanistic aspects of E4P metabolism, facilitated by the experimental approaches detailed in this guide, is essential for researchers in fundamental biology and for professionals seeking to develop novel therapeutic strategies targeting metabolic pathways in cancer and infectious diseases. The continued investigation into the intricate regulation of E4P flux will undoubtedly unveil new insights into cellular physiology and pathology, paving the way for innovative diagnostic and therapeutic applications.

References

- 1. Erythrose 4-phosphate - Wikipedia [en.wikipedia.org]

- 2. What are Shikimate kinase inhibitors and how do they work? [synapse.patsnap.com]

- 3. Identification of potential inhibitors of Mycobacterium tuberculosis shikimate kinase: molecular docking, in silico toxicity and in vitro experiments - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Mycobacterium tuberculosis Shikimate Pathway Enzymes as Targets for the Rational Design of Anti-Tuberculosis Drugs - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Erythrose-4-phosphate dehydrogenase - Wikipedia [en.wikipedia.org]

- 6. Pentose Phosphate Pathway Metabolic Flux Analysis - Creative Proteomics MFA [creative-proteomics.com]

- 7. Frontiers | The Role of the Pentose Phosphate Pathway in Diabetes and Cancer [frontiersin.org]

- 8. 3-Deoxy-D-arabino-heptulosonate 7-phosphate synthase. Purification, properties, and kinetics of the tyrosine-sensitive isoenzyme from Escherichia coli - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. uni-goettingen.de [uni-goettingen.de]

- 10. researchgate.net [researchgate.net]

- 11. uniprot.org [uniprot.org]

- 12. Biochemical characterization of gapB-encoded erythrose 4-phosphate dehydrogenase of Escherichia coli K-12 and its possible role in pyridoxal 5'-phosphate biosynthesis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. The Pentose Phosphate Pathway in Yeasts–More Than a Poor Cousin of Glycolysis - PMC [pmc.ncbi.nlm.nih.gov]

- 14. researchgate.net [researchgate.net]

- 15. karger.com [karger.com]

- 16. Evaluation of 13C isotopic tracers for metabolic flux analysis in mammalian cells - PMC [pmc.ncbi.nlm.nih.gov]

- 17. Bayesian 13C-Metabolic Flux Analysis of Parallel Tracer Experiments in Granulocytes: A Directional Shift within the Non-Oxidative Pentose Phosphate Pathway Supports Phagocytosis - PMC [pmc.ncbi.nlm.nih.gov]

- 18. High-resolution 13C metabolic flux analysis | Springer Nature Experiments [experiments.springernature.com]

- 19. 13C-Metabolic Flux Analysis: An Accurate Approach to Demystify Microbial Metabolism for Biochemical Production - PMC [pmc.ncbi.nlm.nih.gov]

- 20. The Pentose Phosphate Pathway in Cancer: Regulation and Therapeutic Opportunities - PubMed [pubmed.ncbi.nlm.nih.gov]

- 21. The Pentose Phosphate Pathway as a Potential Target for Cancer Therapy [biomolther.org]

- 22. The pentose phosphate pathway and cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 23. Novel transketolase inhibitor oroxylin A suppresses the non‐oxidative pentose phosphate pathway and hepatocellular carcinoma tumour growth in mice and patient‐derived organoids - PMC [pmc.ncbi.nlm.nih.gov]

- 24. Synthesis, in vitro and in vivo activity of thiamine antagonist transketolase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 25. researchgate.net [researchgate.net]

- 26. biorxiv.org [biorxiv.org]

- 27. mdpi.com [mdpi.com]

A Technical Guide to (2S,3R)-2,3,4-Trihydroxybutanal-¹³C: Applications in Metabolic Research

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of (2S,3R)-2,3,4-Trihydroxybutanal-¹³C, a stable isotope-labeled sugar aldehyde crucial for metabolic research. This document details its chemical properties, lists a known supplier, and outlines its primary application in ¹³C-based metabolic flux analysis (MFA). The guide also presents a generalized experimental workflow for utilizing this tracer and visualizes its role within the pentose phosphate pathway.

Compound Identification and Supplier Information

(2S,3R)-2,3,4-Trihydroxybutanal-¹³C is the ¹³C labeled version of D-Threose. Stable isotope-labeled compounds are invaluable tools in drug development and metabolic research, primarily used as tracers to quantify metabolic pathways. The incorporation of ¹³C allows for the tracking of this molecule through various biochemical reactions without altering its chemical properties.

| Compound Name | CAS Number | Molecular Formula | Molecular Weight | Known Supplier |

| (2S,3R)-2,3,4-Trihydroxybutanal-¹³C | 70849-20-6 | C₃¹³CH₈O₄ | 121.10 | MedChemExpress |

| (2S,3R)-2,3,4-Trihydroxybutanal-¹³C-1 | Not specified | C₃¹³CH₈O₄ | 121.10 | MedChemExpress |

| (2S,3R)-2,3,4-Trihydroxybutanal-¹³C-2 | 90913-09-0 | C₃¹³CH₈O₄ | 121.10 | MedChemExpress |

| (2S,3R)-2,3,4-Trihydroxybutanal (unlabeled) | 95-43-2 | C₄H₈O₄ | 120.10 | Multiple |

Note: The position of the ¹³C label can vary. Researchers should verify the specific labeled position required for their experimental design.

Core Application: Metabolic Flux Analysis (MFA)

The primary application of (2S,3R)-2,3,4-Trihydroxybutanal-¹³C is in metabolic flux analysis (MFA).[1][2][3][4][5] MFA is a powerful technique used to quantify the rates (fluxes) of metabolic reactions within a biological system at a steady state.[1][4] By introducing a ¹³C-labeled substrate, researchers can trace the path of the carbon atoms through metabolic networks.

The distribution of the ¹³C label in downstream metabolites is measured using analytical techniques such as mass spectrometry (MS) or nuclear magnetic resonance (NMR) spectroscopy.[1][2] This labeling pattern provides crucial information for calculating the intracellular metabolic fluxes.[2]

Relevance to the Pentose Phosphate Pathway (PPP)

(2S,3R)-2,3,4-Trihydroxybutanal, as D-threose, is structurally related to D-erythrose, an intermediate in the non-oxidative branch of the pentose phosphate pathway (PPP). The PPP is a crucial metabolic pathway that runs in parallel to glycolysis, generating NADPH for reductive biosynthesis and ribose-5-phosphate for nucleotide synthesis.[6][7] Introducing ¹³C-labeled threose or a related labeled tetrose can help elucidate the dynamics of the non-oxidative PPP, which is interconnected with glycolysis through the enzymes transketolase and transaldolase.[7]

Experimental Protocols

General Experimental Workflow for ¹³C-MFA

Caption: A generalized workflow for conducting a ¹³C-metabolic flux analysis experiment.

Methodology Details:

-

Experimental Design: Define the biological question and hypothesis. Select the appropriate ¹³C-labeled tracer, such as (2S,3R)-2,3,4-Trihydroxybutanal-¹³C, and determine the optimal concentration and labeling duration. Design control experiments with unlabeled substrate.

-

Cell Culture and Labeling: Culture cells under controlled conditions to achieve a metabolic and isotopic steady state. Introduce the ¹³C-labeled substrate into the medium.

-

Metabolism Quenching and Metabolite Extraction: Rapidly quench metabolic activity, often using cold methanol or other solvent mixtures, to preserve the in vivo metabolic state. Extract the intracellular metabolites.

-

Sample Preparation for Analysis: Prepare the extracted metabolites for either Mass Spectrometry (MS) or Nuclear Magnetic Resonance (NMR) spectroscopy. For GC-MS analysis, derivatization is typically required to volatilize the metabolites.

-

Data Acquisition:

-

MS-based analysis: Use GC-MS or LC-MS/MS to separate and detect the metabolites, measuring the mass isotopomer distributions.

-

NMR-based analysis: Use ¹³C-NMR or ¹H-NMR to determine the positional isotopomers.

-

-

Data Analysis and Flux Calculation: Correct the raw data for natural ¹³C abundance. Use specialized software to perform the computational flux analysis by fitting the measured labeling patterns to a metabolic network model.

-

Statistical Validation: Perform statistical analyses to assess the goodness-of-fit of the model and to determine the confidence intervals of the calculated fluxes.

Visualization of Metabolic Pathway

The following diagram illustrates the integration of a ¹³C-labeled tetrose, such as (2S,3R)-2,3,4-Trihydroxybutanal-¹³C, into the pentose phosphate pathway and its connection to glycolysis.

Caption: The flow of a ¹³C label from a tetrose tracer through the non-oxidative pentose phosphate pathway.

This diagram illustrates how a ¹³C-labeled tetrose, upon conversion to Erythrose-4-Phosphate (E4P), enters the non-oxidative PPP. The label can then be traced as it is transferred to other intermediates of the PPP and glycolysis, such as Fructose-6-Phosphate (F6P) and Glyceraldehyde-3-Phosphate (GAP), via the actions of transketolase and transaldolase. By analyzing the distribution of the ¹³C label in these and other downstream metabolites, researchers can quantify the flux through these interconnected pathways.

References

- 1. researchgate.net [researchgate.net]

- 2. Overview of 13c Metabolic Flux Analysis - Creative Proteomics [creative-proteomics.com]

- 3. High-resolution 13C metabolic flux analysis | Springer Nature Experiments [experiments.springernature.com]

- 4. Metabolic Flux Analysis with 13C-Labeling Experiments | www.13cflux.net [13cflux.net]

- 5. 13C metabolic flux analysis: Classification and characterization from the perspective of mathematical modeling and application in physiological research of neural cell - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Pentose Phosphate Pathway Metabolic Flux Analysis - Creative Proteomics MFA [creative-proteomics.com]

- 7. mdpi.com [mdpi.com]

Understanding the Isotopomer Distribution of 13C-Sugars: A Technical Guide for Researchers

This guide provides an in-depth overview of the principles, methodologies, and applications of using 13C-labeled sugars to probe cellular metabolism. Tailored for researchers, scientists, and drug development professionals, it details the analytical techniques used to measure isotopomer distributions, offers practical experimental protocols, and explores the utility of this approach in modern biomedical research.

Introduction to 13C Isotope Tracing

Stable isotope tracing is a powerful technique for dissecting the complexities of metabolic networks.[1] By supplying cells or organisms with substrates enriched with stable isotopes, such as Carbon-13 (¹³C), researchers can track the journey of individual atoms through interconnected biochemical pathways.[1] 13C-labeled sugars, particularly glucose, are widely used to investigate central carbon metabolism, providing critical insights into cellular physiology in both healthy and diseased states.[2][3]

The analysis of metabolites derived from these ¹³C-tracers reveals their isotopomer distribution . It is crucial to distinguish between two key terms:

-

Isotopologues are molecules that differ only in the number of isotopic atoms they contain (e.g., glucose with zero ¹³C atoms vs. glucose with two ¹³C atoms). These are primarily resolved using Mass Spectrometry (MS).[1][4]

-

Isotopomers are molecules that have the same number of isotopic atoms but differ in their positions within the molecular structure (e.g., glucose labeled at the C1 position vs. the C6 position).[1][4] Nuclear Magnetic Resonance (NMR) spectroscopy is the principal technique for resolving positional isotopomers.[1]

Analyzing these distributions allows for the quantitative measurement of metabolic fluxes—the rates of in vivo conversion of metabolites—a practice known as 13C-Metabolic Flux Analysis (¹³C-MFA).[5][6] This technique has become an indispensable tool in systems biology, metabolic engineering, and drug development for identifying metabolic bottlenecks, understanding disease-related metabolic reprogramming, and assessing the mechanism of action of therapeutic agents.[2][7][8]

Core Methodologies and Analytical Platforms

The accurate quantification of isotopomer distribution relies on sophisticated analytical techniques, primarily Mass Spectrometry and Nuclear Magnetic Resonance spectroscopy. These two methods provide complementary information.[1]

Mass Spectrometry (MS) for Isotopologue Analysis

MS-based methods, including Gas Chromatography-MS (GC-MS) and Liquid Chromatography-MS (LC-MS), are workhorses for metabolic flux analysis.[5] They separate metabolites and measure the mass-to-charge ratio of resulting ions, allowing for the determination of mass isotopologue distributions (MIDs). The data reveals the fraction of a metabolite pool that contains zero (M+0), one (M+1), two (M+2), etc., ¹³C atoms. High-resolution MS instruments, such as Orbitrap or Fourier Transform-Ion Cyclotron Resonance (FT-ICR), are often required to resolve the m/z peaks of different isotopologues, which can be very close, especially for larger molecules like lipids.[9]

Nuclear Magnetic Resonance (NMR) Spectroscopy for Positional Isotopomer Analysis

NMR spectroscopy provides unparalleled detail regarding the specific position of ¹³C atoms within a molecule.[1][10][11] By measuring the chemical shifts and couplings of ¹³C nuclei, NMR can distinguish between positional isotopomers.[10] This information is critical for resolving fluxes through pathways that involve symmetric intermediates (like the TCA cycle) or atomic rearrangements (like the Pentose Phosphate Pathway), where MS data alone can be ambiguous.[1] Though traditionally less sensitive than MS, advancements in NMR technology, including new pulse sequences and higher field strengths, have significantly improved its utility for metabolic studies.[12][13]

Data Presentation: Tracers and Isotopomer Distributions

The choice of ¹³C-labeled sugar is critical and dictates which metabolic pathways can be most precisely resolved.[14]

Table 1: Common ¹³C-Labeled Glucose Tracers and Their Primary Applications

| ¹³C-Labeled Glucose Tracer | Primary Application(s) | Rationale |

| [1-¹³C]glucose | Pentose Phosphate Pathway (PPP) | The ¹³C label is lost as ¹³CO₂ in the oxidative PPP. Comparing labeling in downstream metabolites to that from [6-¹³C]glucose allows for flux quantification. |

| [1,2-¹³C₂]glucose | Glycolysis, PPP, TCA Cycle | Provides high precision for estimating fluxes in glycolysis and the PPP.[14] The linked ¹³C atoms are either retained or split in specific ways by different pathways, creating unique labeling patterns. |

| [U-¹³C₆]glucose | General Central Carbon Metabolism, TCA Cycle | "Uniformly labeled" glucose introduces ¹³C into all downstream metabolites. It is excellent for tracing overall glucose contribution to biomass and TCA cycle intermediates.[14] |

| [U-¹³C₅]glutamine | TCA Cycle Anaplerosis | While not a sugar, it is often used in parallel with ¹³C-glucose to specifically probe the TCA cycle, particularly the entry of glutamine to replenish cycle intermediates (anaplerosis).[14] |

Table 2: Example Mass Isotopologue Distribution Data from a [U-¹³C₆]glucose Experiment

This table illustrates typical data obtained from a GC-MS analysis of HeLa cells cultured with [U-¹³C₆]glucose until isotopic steady state. The values represent the fractional abundance (%) of each isotopologue.

| Metabolite | M+0 | M+1 | M+2 | M+3 | M+4 | M+5 | M+6 |

| Pyruvate | 5.2 | 1.5 | 3.3 | 90.0 | - | - | - |

| Lactate | 4.8 | 1.2 | 3.5 | 90.5 | - | - | - |

| Citrate | 8.1 | 2.4 | 75.6 | 2.1 | 10.5 | 1.3 | 0.0 |

| Glutamate | 10.5 | 3.1 | 70.2 | 2.5 | 12.1 | 1.6 | - |

Note: The high M+3 abundance in pyruvate and lactate indicates dominant glycolytic activity. The complex pattern in citrate and glutamate reflects multiple turns of the TCA cycle and contributions from other pathways like anaplerosis.

Visualization of Workflows and Pathways

Diagrams are essential for conceptualizing the flow of experiments and the logic of metabolic tracing.

Caption: General workflow for a 13C-Metabolic Flux Analysis (13C-MFA) experiment.

References

- 1. Stable isotope-resolved metabolomics and applications for drug development - PMC [pmc.ncbi.nlm.nih.gov]

- 2. mdpi.com [mdpi.com]

- 3. 13C-labeled glucose for 13C-MFA - Creative Proteomics MFA [creative-proteomics.com]

- 4. A roadmap for interpreting 13C metabolite labeling patterns from cells - PMC [pmc.ncbi.nlm.nih.gov]

- 5. 13C metabolic flux analysis: Classification and characterization from the perspective of mathematical modeling and application in physiological research of neural cell - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Publishing 13C metabolic flux analysis studies: A review and future perspectives - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Publishing 13C metabolic flux analysis studies: a review and future perspectives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. ckisotopes.com [ckisotopes.com]

- 9. Analyzing Mass Spectrometry Imaging Data of 13C-Labeled Phospholipids in Camelina sativa and Thlaspi arvense (Pennycress) Embryos - PMC [pmc.ncbi.nlm.nih.gov]

- 10. NMR analysis of carboxylate isotopomers of 13C-metabolites by chemoselective derivatization with 15N-cholamine - PMC [pmc.ncbi.nlm.nih.gov]

- 11. (13)C-NMR isotopomer distribution analysis: a method for measuring metabolic fluxes in condensation biosynthesis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. pubs.acs.org [pubs.acs.org]

- 13. 13C-isotope labelling for the facilitated NMR analysis of a complex dynamic chemical system - Chemical Communications (RSC Publishing) [pubs.rsc.org]

- 14. Evaluation of 13C isotopic tracers for metabolic flux analysis in mammalian cells - PMC [pmc.ncbi.nlm.nih.gov]

The Cornerstone of Metabolic Inquiry: A Technical Guide to Stable Isotope Tracing

An in-depth exploration of the principles, experimental design, and data interpretation of stable isotope-resolved metabolomics for researchers, scientists, and drug development professionals.

Stable isotope tracing has emerged as a powerful and indispensable tool in the field of metabolomics, offering a dynamic view of cellular metabolism that transcends the static snapshot provided by traditional metabolite profiling. By introducing molecules labeled with non-radioactive, heavy isotopes into a biological system, researchers can track the transformation of these tracers through metabolic pathways, thereby elucidating the intricate network of biochemical reactions that underpin cellular function in both health and disease. This technical guide provides a comprehensive overview of the core principles of stable isotope tracing, detailed experimental protocols, and the interpretation of the rich datasets generated, with a particular focus on the application of ¹³C-labeled glucose and glutamine in cancer metabolism research.

Core Principles of Stable Isotope Tracing

The fundamental principle of stable isotope tracing lies in the ability to distinguish between endogenous (unlabeled) and exogenous (labeled) metabolites using mass spectrometry (MS) or nuclear magnetic resonance (NMR) spectroscopy. Stable isotopes, such as carbon-13 (¹³C), nitrogen-15 (¹⁵N), and deuterium (²H), contain an additional neutron compared to their more abundant, lighter counterparts (¹²C, ¹⁴N, and ¹H). This mass difference allows for the precise tracking of the labeled atoms as they are incorporated into downstream metabolites.

The journey of a stable isotope tracer through a metabolic network provides several key insights:

-

Pathway Activity and Flux: By measuring the rate of incorporation and the distribution of isotopes in downstream metabolites, researchers can quantify the flux through specific metabolic pathways. This is a significant advantage over conventional metabolomics, which only measures metabolite concentrations.

-

Nutrient Utilization: Tracing experiments can reveal which nutrients are consumed by cells and how they are utilized for various cellular processes, such as energy production, biosynthesis of macromolecules, and redox homeostasis.

-

Metabolic Reprogramming: In disease states like cancer, cells often exhibit altered metabolic pathways. Stable isotope tracing is instrumental in identifying and characterizing this metabolic reprogramming, offering potential targets for therapeutic intervention.

-

Novel Pathway Discovery: The appearance of isotopic labels in unexpected metabolites can lead to the discovery of novel metabolic pathways or connections between existing ones.

Experimental Workflow: From Tracer Selection to Data Analysis

A typical stable isotope tracing experiment follows a well-defined workflow, encompassing experimental design, tracer administration, sample processing, analytical measurement, and data analysis.

An In-Depth Technical Guide to 13C Metabolic Flux Analysis (MFA)

For Researchers, Scientists, and Drug Development Professionals

Introduction to Metabolic Flux Analysis (MFA)

Metabolic Flux Analysis (MFA) is a powerful analytical technique used to quantify the rates (fluxes) of intracellular metabolic reactions.[1][2] Unlike other 'omics' technologies that measure the static levels of genes, transcripts, proteins, or metabolites, MFA provides a dynamic view of cellular physiology by measuring the actual flow of molecules through metabolic pathways.[3] The entirety of these reaction rates is known as the fluxome, which offers the most physiologically relevant description of a cell's metabolic activity.[3]

At its core, MFA uses stable isotope tracers, most commonly Carbon-13 (¹³C), to track the transformation of atoms from a labeled substrate through the intricate network of biochemical reactions.[1][4] By feeding cells a ¹³C-labeled nutrient (e.g., [U-¹³C]-glucose), the ¹³C atoms are incorporated into downstream metabolites. The specific pattern of ¹³C incorporation, known as the mass isotopomer distribution (MID), is a direct consequence of the underlying metabolic fluxes.[2][5] These MIDs are measured using analytical techniques like mass spectrometry (MS) or nuclear magnetic resonance (NMR) spectroscopy.[6][7][8] Finally, a computational model of the cell's metabolic network is used to calculate the flux values that best explain the experimentally measured MIDs.[9][10]

This approach is considered the gold standard for quantifying in vivo metabolic fluxes and has become an indispensable tool in metabolic engineering, systems biology, and biomedical research.[6][9][11] Its applications are vast, ranging from characterizing cellular phenotypes and identifying metabolic engineering targets to understanding disease mechanisms and discovering novel drug targets.[3][12][13]

The Core Workflow of ¹³C-MFA

The successful implementation of ¹³C-MFA involves a systematic, multi-step process that integrates experimental biology with computational analysis. The workflow can be broken down into five key stages, each requiring careful planning and execution.[14]

Caption: The general workflow of a ¹³C Metabolic Flux Analysis experiment.

The five fundamental steps of ¹³C-MFA are:

-

Experimental Design: This crucial first step involves defining the biological question, constructing a metabolic network model, and selecting the optimal ¹³C-labeled tracer(s).[15][16] The choice of tracer is critical for ensuring that the resulting labeling data is informative for the fluxes of interest.[15]

-

Tracer Experiment: Cells are cultured under controlled, steady-state conditions with a medium containing the selected ¹³C-labeled substrate.[17] It is vital to ensure that the cells reach both a metabolic and isotopic steady state, where fluxes and labeling patterns are constant over time.[18][19]

-

Isotopic Labeling Measurement: After the labeling experiment, cell metabolism is rapidly quenched, and intracellular metabolites are extracted.[20] The extracts are then analyzed by MS or NMR to measure the mass isotopomer distributions of key metabolites, often protein-bound amino acids, which provide a time-integrated view of metabolic activity.[6][7][20][21]

-

Flux Estimation: The measured MIDs, along with other measured rates (e.g., substrate uptake, product secretion), are used as inputs for a computational algorithm.[14] This algorithm fits the experimental data to a mathematical model of metabolism to estimate the intracellular flux values that minimize the difference between simulated and measured labeling patterns.[19]

-

Statistical Analysis: The final step involves a rigorous statistical evaluation of the results.[20] This includes goodness-of-fit tests to validate the model and the calculation of confidence intervals for each estimated flux, ensuring the reliability of the generated flux map.[20]

Detailed Experimental Protocols

Precise and reproducible experimental execution is paramount for high-quality ¹³C-MFA data. Below are detailed methodologies for the key experimental stages.

Protocol 1: Cell Culture and Isotopic Labeling

This protocol is a generalized procedure for adherent mammalian cells and should be optimized for the specific cell line and experimental goals.

-

Cell Seeding and Growth: Seed cells in appropriate culture vessels (e.g., 6-well plates or 10-cm dishes) and grow in standard, unlabeled culture medium until they reach the desired confluence (typically 70-80% for log-phase analysis).

-

Medium Switch: Aspirate the standard medium and wash the cells once with pre-warmed phosphate-buffered saline (PBS). Immediately replace it with the custom ¹³C-labeling medium. This medium should be identical to the standard medium, except the primary carbon source (e.g., glucose) is replaced with its ¹³C-labeled counterpart (e.g., [U-¹³C₆]-glucose).

-

Isotopic Steady-State Incubation: Place the cells back into the incubator for a duration sufficient to approach isotopic steady state. This time varies significantly between cell lines and metabolic pathways but is often in the range of 18-24 hours for central carbon metabolism in mammalian cells.[19] It is critical to experimentally verify the attainment of steady state by collecting samples at multiple time points (e.g., 18h, 24h) and confirming that labeling patterns are no longer changing.[19]

-

Extracellular Rate Measurement: Just before harvesting, collect a small aliquot of the culture medium to measure the concentration of key substrates and secreted products (e.g., glucose, lactate, glutamine, glutamate). These rates are crucial constraints for the computational model.

Protocol 2: Metabolite Quenching and Extraction

Rapidly halting all enzymatic activity is critical to preserve the in vivo metabolic state.

-

Quenching: Quickly aspirate the labeling medium. Immediately wash the cells with ice-cold PBS to remove any remaining extracellular label.

-

Metabolite Extraction: Add a pre-chilled extraction solvent, typically 80% methanol (-80°C), directly to the culture plate. Scrape the cells in the presence of the solvent and transfer the cell lysate/solvent mixture to a microcentrifuge tube.

-

Cell Lysis and Protein Precipitation: Vortex the tubes thoroughly and incubate at -20°C for at least 30 minutes to ensure complete cell lysis and protein precipitation.

-

Centrifugation: Centrifuge the samples at maximum speed (e.g., >16,000 x g) at 4°C for 10 minutes to pellet cell debris and precipitated protein.

-

Supernatant Collection: Carefully collect the supernatant, which contains the soluble intracellular metabolites, and transfer it to a new tube. This extract is now ready for derivatization and analysis.

Protocol 3: Mass Spectrometry (MS) Analysis

Gas Chromatography-Mass Spectrometry (GC-MS) is a common and robust method for analyzing the labeling of central metabolites, particularly proteinogenic amino acids.

-

Hydrolysis (for protein-bound amino acids): If analyzing protein hydrolysate, pellet the precipitated protein from the extraction step, wash it with 70% ethanol, and dry it. Add 6 N HCl and hydrolyze at 100°C for 12-24 hours. Dry the hydrolysate completely under a stream of nitrogen gas.

-

Derivatization: The polar metabolites (amino acids, organic acids) must be chemically derivatized to make them volatile for GC analysis. A common method is t-butyldimethylsilyl (TBDMS) derivatization. Re-suspend the dried metabolite extract or hydrolysate in a derivatization agent like N-tert-butyldimethylsilyl-N-methyltrifluoroacetamide (MTBSTFA) with 1% TBDMSCI and heat at 70°C for 1 hour.

-

GC-MS Analysis: Inject the derivatized sample into the GC-MS system. The gas chromatograph separates the different metabolites over time, and the mass spectrometer scans for the mass-to-charge ratios (m/z) of fragments containing the intact carbon backbone of the metabolite.

-

Data Extraction: The raw data will contain the ion intensities for different isotopomers (M+0, M+1, M+2, etc.) for each metabolite fragment. This data must be corrected for the natural abundance of ¹³C and other heavy isotopes to determine the fractional enrichment, which is the input for the flux analysis software.[6]

Data Analysis and Computational Modeling

The analytical measurements provide Mass Isotopomer Distributions (MIDs), which are the raw input for the computational flux calculation. The process relies on a sophisticated iterative algorithm.

Caption: Integration of experimental data and computational models in ¹³C-MFA.

The software takes the experimental data and a user-provided metabolic network model, which defines all relevant reactions, their stoichiometry, and the specific carbon atom transitions for each reaction.[9] It then performs the following steps:

-

Initialization: An initial guess is made for all unknown flux values.

-

Simulation: Based on the guessed fluxes and the known atom transitions, the model simulates the expected MIDs for the measured metabolites.

-

Comparison: The simulated MIDs are compared to the experimentally measured MIDs, and a residual (sum of squared errors) is calculated.

-

Iteration: A numerical optimization algorithm adjusts the flux values to reduce the residual.

-

Convergence: Steps 2-4 are repeated iteratively until the residual is minimized, yielding the set of fluxes that best explains the data.[19]

Several software packages are available for these complex calculations, including INCA, Metran, and 13CFLUX2.[7][20][22]

Quantitative Data Presentation

The primary output of a ¹³C-MFA study is a flux map, a table of reaction rates normalized to a specific uptake rate (e.g., glucose uptake). This allows for direct comparison of metabolic states across different conditions or cell types.

Table 1: Example Flux Map of Central Carbon Metabolism in a Proliferating Cancer Cell Line (Note: This is representative data for illustrative purposes, based on typical values found in cancer metabolism literature.[11][13])

| Reaction ID | Pathway | Reaction Description | Relative Flux (mol/100 mol Glucose) |

| GLC_uptake | Exchange | Glucose Uptake | 100.0 ± 0.0 |

| HK | Glycolysis | Glucose -> G6P | 100.0 ± 2.1 |

| PGI | Glycolysis | G6P <=> F6P | 95.2 ± 3.5 |

| PFK | Glycolysis | F6P -> FBP | 95.2 ± 3.5 |

| G6PDH | Pentose Phosphate | G6P -> 6PGL | 4.8 ± 1.2 |

| PYK | Glycolysis | PEP -> Pyruvate | 180.5 ± 5.0 |

| LDH | Fermentation | Pyruvate -> Lactate | 155.3 ± 4.8 |

| LAC_export | Exchange | Lactate Export | 155.3 ± 4.8 |

| PDH | TCA Cycle Entry | Pyruvate -> Acetyl-CoA (Mito) | 20.1 ± 2.5 |

| CS | TCA Cycle | Acetyl-CoA + OAA -> Citrate | 20.1 ± 2.5 |

| IDH | TCA Cycle | Isocitrate -> a-KG | 19.5 ± 2.4 |

| PC | Anaplerosis | Pyruvate -> OAA (Mito) | 5.1 ± 1.8 |

Fluxes are normalized to the glucose uptake rate. The values shown are means ± 95% confidence intervals.

Applications in Drug Development

¹³C-MFA provides unprecedented insight into metabolic reprogramming, a hallmark of many diseases, including cancer.[11][13] This makes it a valuable tool in the drug development pipeline.

-

Target Identification and Validation: By comparing the flux maps of diseased cells versus healthy cells, researchers can identify metabolic pathways that are uniquely upregulated or relied upon by the diseased state. These pathways and their key enzymes become high-priority targets for therapeutic intervention.

-

Mechanism of Action Studies: When a drug candidate is administered, ¹³C-MFA can precisely quantify its on-target and off-target effects on cellular metabolism. It can reveal how a drug perturbs metabolic networks, confirming its intended mechanism of action or uncovering unexpected effects.

-

Biomarker Discovery: Metabolic fluxes can serve as dynamic biomarkers of drug response. By monitoring flux changes in response to treatment, it may be possible to predict therapeutic efficacy earlier than with traditional endpoints.

-

Optimizing Bioprocesses: In the production of biologic drugs using cell cultures (e.g., CHO cells), ¹³C-MFA is used to understand and optimize cellular metabolism to maximize protein yield and quality.

Caption: Key nodes in central carbon metabolism often targeted in drug development.

Conclusion

¹³C Metabolic Flux Analysis is a rigorous, quantitative method that moves beyond static snapshots of the cell to create a dynamic map of metabolic activity. While technically demanding, the insights it provides into cellular physiology are unparalleled. For researchers in basic science and drug development, mastering ¹³C-MFA opens the door to a deeper understanding of the metabolic underpinnings of health and disease, enabling the identification of novel therapeutic strategies and the precise evaluation of drug action.

References

- 1. Metabolic Flux Analysis—Linking Isotope Labeling and Metabolic Fluxes - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Metabolic Flux Analysis-Linking Isotope Labeling and Metabolic Fluxes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Metabolic Flux Analysis with 13C-Labeling Experiments | www.13cflux.net [13cflux.net]

- 4. Applications of Stable Isotope Labeling in Metabolic Flux Analysis - Creative Proteomics [creative-proteomics.com]

- 5. Frontiers | Metabolome-Wide Analysis of Stable Isotope Labeling—Is It Worth the Effort? [frontiersin.org]

- 6. Frontiers | Tandem Mass Spectrometry for 13C Metabolic Flux Analysis: Methods and Algorithms Based on EMU Framework [frontiersin.org]

- 7. Tandem Mass Spectrometry for 13C Metabolic Flux Analysis: Methods and Algorithms Based on EMU Framework - PMC [pmc.ncbi.nlm.nih.gov]

- 8. 13C metabolic flux analysis: Classification and characterization from the perspective of mathematical modeling and application in physiological research of neural cell - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Frontiers | The Design of FluxML: A Universal Modeling Language for 13C Metabolic Flux Analysis [frontiersin.org]

- 10. Validation-based model selection for 13C metabolic flux analysis with uncertain measurement errors | PLOS Computational Biology [journals.plos.org]

- 11. waters.com [waters.com]

- 12. A Guide to 13C Metabolic Flux Analysis for the Cancer Biologist [isotope.com]

- 13. A guide to 13C metabolic flux analysis for the cancer biologist - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. Overview of 13c Metabolic Flux Analysis - Creative Proteomics [creative-proteomics.com]

- 15. Frontiers | Robustifying Experimental Tracer Design for13C-Metabolic Flux Analysis [frontiersin.org]

- 16. 13C metabolic flux analysis: optimal design of isotopic labeling experiments - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. benthamdirect.com [benthamdirect.com]

- 18. mdpi.com [mdpi.com]

- 19. A guide to 13C metabolic flux analysis for the cancer biologist - PMC [pmc.ncbi.nlm.nih.gov]

- 20. High-resolution 13C metabolic flux analysis | Springer Nature Experiments [experiments.springernature.com]

- 21. (13)C-based metabolic flux analysis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 22. academic.oup.com [academic.oup.com]

A Technical Guide to the Structure and Stereochemistry of D-Erythrose-¹³C

For Researchers, Scientists, and Drug Development Professionals

This document provides an in-depth examination of the structural and stereochemical properties of D-Erythrose and its ¹³C-labeled isotopologues. It is intended to serve as a technical resource, detailing the molecule's chemical identity, spatial configuration, and the experimental protocols relevant to its synthesis and analysis.

Molecular Identity and Structure

D-Erythrose is a naturally occurring tetrose, a four-carbon monosaccharide belonging to the aldose family due to its terminal aldehyde group.[1][2] Its ¹³C-labeled variants, such as D-Erythrose-1-¹³C and D-Erythrose-4-¹³C, are stable isotope-labeled compounds crucial for metabolic research and biomolecular NMR studies.[3][4][5] These tracers are instrumental in metabolic flux analysis and for quantifying metabolic pathways during drug development.[3][6]

Chemical Identifiers

The fundamental properties and identifiers for D-Erythrose are summarized below. The molecular weight will vary depending on the number and position of ¹³C isotopes.

| Identifier | Value | Reference(s) |

| IUPAC Name | (2R,3R)-2,3,4-trihydroxybutanal | [7][8] |

| ¹³C-Labeled IUPAC | (2R,3R)-2,3,4-trihydroxy(1-¹³C)butanal (for 1-¹³C) | [9] |

| Molecular Formula | C₄H₈O₄ | [10][11] |

| Molecular Weight | 120.10 g/mol (unlabeled) | [10][11] |

| Monoisotopic Mass | 120.0422587 g/mol (unlabeled) | [8][12] |

| CAS Number | 583-50-6 (unlabeled) | [10][11] |

| Canonical SMILES | C(--INVALID-LINK--O">C@HO)O | [7][10][13] |

| InChI Key | YTBSYETUWUMLBZ-IUYQGCFVSA-N | [1][7][11] |

Stereochemistry

The stereochemistry of D-Erythrose is defined by its two chiral centers at carbons C2 and C3.[1][14] This gives rise to four possible stereoisomers.

-

Configuration : The absolute configuration of D-Erythrose is (2R, 3R).[14][15]

-

D/L Designation : The "D" designation is determined by the configuration of the stereocenter furthest from the aldehyde group (C3). In the Fischer projection, the hydroxyl (-OH) group on this carbon is positioned on the right side.[13][16]

-

Enantiomers and Diastereomers : D-Erythrose is the enantiomer (non-superimposable mirror image) of L-Erythrose.[16] Its diastereomers, which are stereoisomers that are not mirror images, are D-Threose and L-Threose.[14][17] Specifically, D-Erythrose and D-Threose are epimers, as they differ in configuration at only one chiral center (C2).[18]

Structural Representations

In aqueous solution, D-Erythrose exists in equilibrium between its open-chain (acyclic) form and a cyclic hemiacetal structure.[2]

Fischer Projection (Acyclic Form)